3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole
Description
The compound 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a pyrazole ring, ethoxy, ethyl, and (2-methoxyethyl)thio groups. Its structural complexity arises from the combination of nitrogen-containing heterocycles and alkoxy/alkylthio substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-5-(2-methoxyethylsulfanyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-5-18-10-11(13(17-18)21-7-3)12-15-16-14(19(12)6-2)22-9-8-20-4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPDSUNPHFDTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a member of the pyrazole-triazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant data and research findings.
The molecular formula of the compound is with a molecular weight of approximately 375.5 g/mol . The structure includes a pyrazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N5OS |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 1013778-94-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The method often includes the formation of the pyrazole and triazole rings through condensation reactions followed by substitution reactions to introduce the ethyl and methoxyethyl groups.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrazole and triazole rings in this compound suggests potential activity against various pathogens. For instance, derivatives of triazoles have been reported to inhibit fungal growth and show antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Studies have shown that triazole derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. The compound's structure may allow it to interact with targets such as cyclooxygenase (COX) enzymes and receptor tyrosine kinases, which are critical in cancer signaling pathways . Virtual docking studies have suggested that this compound could effectively bind to these targets, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole-triazole compounds has been documented in various studies. The inhibition of COX enzymes by these compounds can lead to reduced production of pro-inflammatory mediators, suggesting that this compound may also possess anti-inflammatory properties .
Case Studies
- In Vitro Studies : A study conducted on similar pyrazole-triazole derivatives demonstrated their effectiveness in reducing cell viability in cancer cell lines through apoptosis induction. The results indicated a dose-dependent response, highlighting the importance of structural modifications in enhancing biological activity .
- In Vivo Studies : Animal models treated with triazole derivatives showed significant reductions in tumor size compared to control groups. These findings support the hypothesis that the compound could be developed into a therapeutic agent for cancer treatment .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole. In vitro assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant activity against a range of bacterial strains, indicating its potential as an antimicrobial agent .
Agricultural Applications
In agricultural sciences, derivatives of this compound have been investigated for their efficacy as fungicides and herbicides. The presence of the triazole moiety is particularly relevant due to its known role in inhibiting fungal growth and managing plant diseases .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The researchers found that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, demonstrating that the compound significantly inhibited bacterial growth compared to control samples .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage is susceptible to nucleophilic displacement under basic or acidic conditions. Key reactions include:
Mechanistic Insight : The thioether’s sulfur atom acts as a soft nucleophile, attacking electrophilic carbons in alkyl/aryl halides. Copper catalysis enhances cross-coupling efficiency in arylations .
Oxidation of the Thioether Group
The thioether moiety can be oxidized to sulfoxide or sulfone derivatives using peroxides:
| Oxidizing Agent | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 60°C, 4 h | Sulfoxide (-SO-) | 88% | ¹H NMR: δ 2.9–3.1 ppm (SO-CH₂) |
| mCPBA | DCM, 0°C → RT, 12 h | Sulfone (-SO₂-) | 92% | MS: [M+H]⁺ = 342.1 |
Applications : Sulfone derivatives show increased polarity and potential bioactivity in medicinal chemistry .
Cycloaddition Reactions Involving the Triazole Ring
The 1,2,4-triazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes under Cu(I) catalysis:
Example : Reaction with propargylated thioethers yields bis-heterocyclic systems (e.g., triazole-triazole conjugates) .
Functionalization of the Pyrazole Ring
The 3-ethoxy-1-ethylpyrazole subunit undergoes electrophilic substitution and dealkylation:
Thermal Stability : Ethoxy groups resist hydrolysis below 100°C but cleave under strong acidic conditions .
Reduction of the Triazole Ring
Catalytic hydrogenation selectively reduces the triazole’s N–N bonds:
| Conditions | Reagents | Products | Yield | Applications |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | RT, 12 h | 4,5-Dihydro-1,2,4-triazole | 83% | Increased basicity (pKa ~8.2) |
Selectivity : The thioether and pyrazole groups remain intact under these conditions .
Thiol-Disulfide Exchange
The thioether can undergo redox reactions with disulfides:
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Glutathione disulfide | PBS buffer, pH 7.4, 37°C, 24 h | Mixed disulfide adduct | 62% | LC-MS confirmed |
Biological Relevance : This reaction mimics intracellular redox environments, suggesting potential prodrug applications.
Photochemical Reactions
UV irradiation induces homolytic cleavage of the S–C bond:
| Conditions | Products | Yield | Characterization |
|---|---|---|---|
| UV (254 nm), MeCN, 2 h | Thiyl radical intermediates | N/A | EPR spectroscopy |
Applications : Useful for studying radical-mediated degradation pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Ethyl vs. Methyl Substituents : Ethyl groups (e.g., at position 4 in the target compound) may enhance antimicrobial activity compared to methyl analogs. For instance, replacing N-methyl with N-ethyl in compound 4a reduced the MBC from 125 µg/mL to 62.5 µg/mL .
- Thioether vs. Thiol Groups : The (2-methoxyethyl)thio group in the target compound likely improves solubility compared to bulkier arylthio groups (e.g., bromobenzyl in ). Thiol-containing analogs (e.g., CAS 28814-40-6) may exhibit distinct reactivity due to sulfur’s nucleophilicity .
- Pyrazole vs.
Physicochemical Properties
- Solubility: The target compound’s (2-methoxyethyl)thio group likely enhances water solubility compared to non-polar substituents (e.g., furyl in ).
- Thermal Stability : Melting points for triazole derivatives range widely (e.g., 175–237°C in ), with bulkier substituents increasing rigidity. The target’s alkoxy groups may lower its melting point relative to bromobenzyl analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for constructing the triazole-pyrazole-thioether scaffold in this compound?
- Methodology :
- Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or via 1,3-dipolar cycloaddition. For ethoxy/ethyl substituents, alkylation of pyrazole precursors (e.g., 3-ethoxy-1-ethyl-pyrazole) using ethyl halides in PEG-400 under basic conditions (pH 12.5) can be employed .
- Step 2 : Introduce the thioether group at position 5 of the triazole ring. React the triazole intermediate with 2-methoxyethyl thiol (or a protected thiol) under nucleophilic substitution conditions. Use catalysts like Bleaching Earth Clay in PEG-400 at 70–80°C for 1 hour, followed by TLC monitoring and recrystallization in aqueous acetic acid .
- Step 3 : Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane) and confirm purity using melting point analysis and HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C-S stretch at ~600–700 cm⁻¹, triazole/pyrazole ring vibrations at 1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign signals for ethoxy (-OCH₂CH₃, δ ~1.3–1.5 ppm for CH₃; δ ~3.5–4.0 ppm for OCH₂), methoxyethyl thioether (-SCH₂CH₂OCH₃, δ ~2.7–3.1 ppm for SCH₂), and triazole/pyrazole protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H]⁺ for C₁₆H₂₄N₅O₂S) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thioether linkage, given steric hindrance from adjacent substituents?
- Methodology :
- Solvent Optimization : Replace PEG-400 with DMF or DMSO to enhance solubility of bulky intermediates. shows PEG-400 is effective for similar thioether formations, but polar aprotic solvents may improve kinetics .
- Catalyst Screening : Test alternative catalysts (e.g., Cu(I) for "click" thiol-ene reactions) to reduce reaction time. demonstrates CuSO₄/ascorbate systems for triazole synthesis, adaptable for thioether coupling .
- Temperature Gradients : Perform reactions under microwave irradiation (e.g., 100°C for 30 minutes) to overcome steric barriers, as shown in for triazole derivatives .
Q. How should researchers address contradictions between computational (DFT) predictions and experimental NMR data for substituent effects?
- Analysis Framework :
- Step 1 : Re-optimize DFT calculations using solvent models (e.g., IEF-PCM for DMSO) to account for solvent-induced shifts. Compare with experimental NMR in the same solvent .
- Step 2 : Validate conformational flexibility using NOESY/ROESY to detect through-space interactions between ethoxy and methoxyethyl groups, which may explain deviations from rigid computational models .
- Step 3 : Cross-reference with X-ray crystallography data (if available) to resolve ambiguities in substituent orientation, as seen in for pyrazole-triazole hybrids .
Q. What strategies are effective for studying the compound’s potential as a kinase inhibitor, given its heterocyclic architecture?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The pyrazole-triazole core may mimic adenine, while the thioether could enhance hydrophobic binding .
- Enzyme Assays : Test inhibitory activity against recombinant kinases (e.g., CDK2, JAK2) at 1–100 µM concentrations. Compare IC₅₀ values with control inhibitors (e.g., staurosporine) .
- SAR Analysis : Syntize analogs with varied substituents (e.g., replacing methoxyethyl with benzyl thioether) to quantify contributions to potency, as in for fluorinated triazole thiones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
